molecular formula C17H17N3O4 B2920540 N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}furan-3-carboxamide CAS No. 2379997-37-0

N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}furan-3-carboxamide

Cat. No.: B2920540
CAS No.: 2379997-37-0
M. Wt: 327.34
InChI Key: ZBTYRXLUNMUCBG-UHFFFAOYSA-N
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Description

N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}furan-3-carboxamide is a synthetic chemical compound featuring a benzoxazole core scaffold. The benzoxazole structure is a common motif in medicinal chemistry and is found in compounds investigated for a wide range of biological activities. Research into structurally similar benzoxazole derivatives has shown potential in areas such as neuroscience, with some acting as antagonists for the adenosine A2A receptor, a target for neurodegenerative diseases like Parkinson's and Alzheimer's . Other studies on benzoxazole-based compounds highlight their investigation as antimicrobial and anticancer agents, as well as their role in the development of kinase inhibitors for oncological and inflammatory disease research . The specific structure of this compound, which incorporates both a morpholine and a furan ring, suggests it may be of interest in structure-activity relationship (SAR) studies, pharmacokinetic optimization, and as a chemical probe for target identification. This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-17(12-3-6-23-11-12)18-13-1-2-16-14(9-13)15(19-24-16)10-20-4-7-22-8-5-20/h1-3,6,9,11H,4-5,7-8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTYRXLUNMUCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NOC3=C2C=C(C=C3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Moiety: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Morpholine Group: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

    Attachment of the Furan Carboxamide Group: This step involves the formation of an amide bond between the benzoxazole derivative and a furan carboxylic acid or its activated derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}furan-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound could be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}furan-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural or functional similarities with the target molecule:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}furan-3-carboxamide (Target) Benzoxazole 3-(Morpholin-4-ylmethyl), 5-(furan-3-carboxamide) C₁₇H₁₇N₃O₄ 327.34 High rigidity, enhanced solubility from morpholine
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide Oxadiazole 3-(1-Methylpyrrole), 5-(furan-3-carboxamide) C₁₃H₁₂N₄O₃ 272.26 Smaller size, oxadiazole core (bioisostere for esters/amides)
5-{5-Chloro-2-[(3S)-3-[(morpholin-4-yl)methyl]-3,4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1,2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives Dihydroisoquinoline Morpholin-4-ylmethyl, chlorophenyl, pyrrole-carboxylic acid ~C₃₀H₃₂ClN₃O₄ ~550 (estimated) Complex macrocyclic structure; pharmaceutical focus (patented synthesis)
N,N-diethyl-3-methyl-1,2-oxazole-5-carboxamide Oxazole 3-Methyl, 5-(N,N-diethylcarboxamide) C₉H₁₄N₂O₂ 182.22 Simpler structure; lacks morpholine or fused aromatic systems
4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine Oxadiazole + Morpholine 3-Cyclopropyl oxadiazole, morpholine methyl C₁₀H₁₄N₄O₂ 234.25 Combines oxadiazole and morpholine; potential CNS activity

Physicochemical and ADME Properties

  • However, the morpholine group may counteract this by improving solubility.
  • Stability : Benzoxazoles are more resistant to hydrolysis than oxadiazoles, which can degrade under acidic conditions .
  • Synthetic Complexity : The target compound likely requires sequential functionalization of the benzoxazole core, whereas oxadiazole analogs (e.g., ) may be synthesized via cyclization reactions .

Biological Activity

N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}furan-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C19_{19}H17_{17}F3_{3}N4_{4}O3_{3}
  • Molecular Weight : 406.4 g/mol
  • CAS Number : 2379997-06-3
PropertyValue
Molecular FormulaC19_{19}H17_{17}F3_{3}N4_{4}O3_{3}
Molecular Weight406.4 g/mol
CAS Number2379997-06-3

Antitumor Activity

Research indicates that benzoxazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action : The antitumor activity is often linked to the ability of these compounds to interfere with the cell cycle and induce apoptosis in cancer cells. Studies have demonstrated that the presence of specific functional groups can enhance cytotoxicity against various cancer cell lines.
  • Case Studies : A study evaluating a series of benzoxazole derivatives found that modifications to the benzoxazole ring significantly affected their IC50_{50} values against cancer cell lines such as A-431 and Jurkat. For instance, a derivative with a morpholinyl substituent showed enhanced activity compared to its non-substituted counterparts .

Antimicrobial Activity

Benzoxazole derivatives have also been evaluated for their antimicrobial properties.

  • Antibacterial and Antifungal Tests : Preliminary bioassays have indicated that compounds similar to this compound exhibit good antibacterial and antifungal activities. The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups on the phenyl ring enhance activity against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Recent studies have suggested potential neuroprotective effects of benzoxazole derivatives, which may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress.

  • Mechanism of Neuroprotection : The neuroprotective effects may involve inhibition of apoptotic pathways and modulation of neuroinflammatory responses .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of related compounds:

CompoundActivity TypeIC50_{50} (µg/mL)Reference
Benzoxazole derivative AAntitumor1.61 ± 1.92
Benzoxazole derivative BAntimicrobial<100
Morpholinyl-substituted benzoxazoleNeuroprotectiveN/A

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